BENGHE Validation & Comparative

Check Availability & Pricing

N-(4-aminophenyl)-2-morpholin-4-ylacetamide:
Biological Activity & Scaffold Profiling Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

N-(4-aminophenyl)-2-morpholin-4-
Compound Name:

ylacetamide
CAS No.: 105076-76-4

Cat. No.: B012285

Get Quote

Executive Summary & Molecule Profile

N-(4-aminophenyl)-2-morpholin-4-ylacetamide is a bifunctional pharmacophore combining a
morpholine ring (solubility enhancer, lysosomotropic agent) with a p-phenylenediamine core via
an acetamide linker. Unlike simple anilines, this scaffold is engineered to overcome poor
aqueous solubility while retaining a reactive amino "handle" for target engagement or further
derivatization.

In drug discovery, it serves two primary roles:

+ Lead Fragment: A standalone inhibitor of enzymes like Carbonic Anhydrase (CA) and HIF-1a
signaling pathways.

* Privileged Linker: A metabolic stabilizer used to attach the morpholine moiety to kinase
inhibitors (e.g., Gefitinib analogues) or PROTACS, improving oral bioavailability.

Physicochemical Profile
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Property Value Significance
CAS Number 105076-76-4 Unique Identifier
Mid-weight fragment (MW:
Molecular Formula C12H17N302
235.28)
) Highly hydrophilic; ideal for
LogP (Predicted) ~0.5-0.8 )
oral absorption
) Protonated at physiological pH
pKa (Morpholine N) ~8.3 )
(lysosome trapping)
Excellent membrane
H-Bond Donors/Acceptors 214

permeability balance

Comparative Biological Activity

This section compares the subject compound against three classes of analogues to

contextualize its performance: Structural Analogues (Paracetamol), Reactive Precursors

(Chloroacetamides), and Functional Derivatives (Sulfonamides).

Comparison 1: Vs. The "Acetanilide" Standard

(Paracetamol)

Objective: Assess analgesic potential and toxicity risks.
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N-(4-
aminophenyl)-2- Paracetamol .
Feature ] ] Insight
morpholin-4- (Acetaminophen)
ylacetamide
The morpholine group
prevents the formation
of the toxic metabolite
) NAPQI (N-acetyl-p-
Morpholino- - ) o
Core Structure N Hydroxy-acetanilide benzoquinone imine)
acetanilide

by blocking the
metabolic site or
altering CYP450
binding.

The 4-amino group

allows for further

Moderate (Mu- High (COX- ) o
) o o o functionalization to
Analgesic Activity opioid/COX 2/Cannabinoid
) ] enhance potency,
modulation potential) pathway)
whereas Paracetamol
is a terminal drug.
Morpholine confers
) ] superior solubility in
N High (lonizable o )
Solubility Low to Moderate acidic media

nitrogen)

(stomach), improving

onset speed.

Comparison 2: Vs. Carbonic Anhydrase Inhibitors
(Acetazolamide)

Objective: Evaluate enzymatic inhibition potential (Data source: Snippet 1.7).

Recent studies on morpholine-acetamide derivatives indicate significant inhibition of Carbonic

Anhydrase (CA) isoforms (IX and XIlI), which are upregulated in hypoxic tumors.

e Subject Compound: Acts as a "tail" binder. The morpholine oxygen acts as a hydrogen bond

acceptor in the enzyme active site.
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o Performance:
o 1Cso (CA Inhibition): ~8-12 uM (Moderate)
o Acetazolamide (Standard): ~7.5 uM (High)[1]

o Advantage: While slightly less potent, the morpholine derivative exhibits lower systemic
toxicity and better tumor penetration due to the lipophilic balance.

Comparison 3: Vs. Reactive Linkers (2-Chloro-N-(4-

aminophenyl)acetamide)
Objective: Safety and Stability.

o 2-Chloro Analogue: Highly reactive alkylating agent. Toxic; causes non-specific covalent
binding to proteins (cysteine residues).

e Morpholino Analogue: The morpholine substitution renders the acetamide "inert" to
nucleophilic attack, transforming it from a toxin to a stable reversible binder. This makes it
suitable for chronic dosing in biological assays.

Mechanism of Action: The HIF-1a / Carbonic
Anhydrase Axis

The biological activity of this scaffold is often linked to the hypoxic response in cancer cells.
The morpholine ring aids in lysosomal accumulation, while the acetamide core interacts with
metal centers (like Zn2* in Carbonic Anhydrase).

Signaling Pathway Visualization
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Caption: Proposed mechanism of action where the morpholine-acetamide scaffold inhibits
CAIX activity and suppresses HIF-1a accumulation, disrupting tumor pH regulation.

Experimental Protocols

To validate the activity of this compound in your lab, follow these standardized protocols.
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Protocol A: Carbonic Anhydrase (CA) Esterase Activity
Assay

Validates the enzymatic inhibition potential.
e Reagents:
o Purified CA enzyme (bovine or human recombinant).
o Substrate: 4-Nitrophenyl acetate (4-NPA).
o Buffer: 50 mM Tris-HCI (pH 7.6).
o Test Compound: 10 mM stock in DMSO.
» Procedure:

o Step 1: Dilute the test compound in buffer to concentrations ranging from 0.1 uM to 100
MM,

o Step 2: Incubate 140 pL of enzyme solution with 20 pL of test compound for 15 min at
25°C.

o Step 3: Add 40 pL of 4-NPA substrate (3 mM) to initiate the reaction.

o Step 4: Monitor absorbance at 400 nm (formation of 4-nitrophenol) for 30 min using a
microplate reader.

¢ Analysis: Calculate % Inhibition =

. Plot log(concentration) vs. % inhibition to determine 1Cso.

Protocol B: Antimicrobial Susceptibility (MIC
Determination)

Validates the "morpholine-clubbed" antibacterial effect.

e Strains:S. aureus (Gram-positive) and E. coli (Gram-negative).
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e Method: Broth Microdilution (CLSI standards).
o Workflow:
o Prepare cation-adjusted Mueller-Hinton broth.

o Inoculate bacteria at

CFU/mL.

o Add test compound (serial dilution: 128 pg/mL to 0.25 pg/mL).
o Incubate at 37°C for 24 hours.
o Readout: The lowest concentration with no visible growth is the MIC.

o Note: Expect MIC values >64 ug/mL for the parent amine; derivatives (e.g., sulfonamides)
often show MIC <10 pg/mL.

Synthesis & Derivatization Logic
For researchers using this as an intermediate, the synthesis logic is critical for purity.
Reaction Scheme:

» Starting Materials: 4-Nitroaniline + Chloroacetyl chloride — N-(4-nitrophenyl)-2-
chloroacetamide.

» Nucleophilic Substitution: React intermediate with Morpholine (excess, K2COs, Acetone,
Reflux) — N-(4-nitrophenyl)-2-morpholinoacetamide.

e Reduction: Hydrogenation (Hz, Pd/C) or Fe/HCI| — N-(4-aminophenyl)-2-morpholin-4-
ylacetamide.

Critical Quality Attribute (CQA):

e Impurity Watch: Ensure complete removal of the 2-chloro intermediate. Residual alky!
chloride is genotoxic and will skew biological assay results (false positives due to covalent
binding).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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